![molecular formula C7H13NO B3117491 5-Aminobicyclo[2.2.1]heptan-2-ol CAS No. 223595-57-1](/img/structure/B3117491.png)
5-Aminobicyclo[2.2.1]heptan-2-ol
Overview
Description
“5-Aminobicyclo[2.2.1]heptan-2-ol” is a chemical compound . It is also known by other names such as Norborneol, Norbornyl alcohol, and 2-Norbornanol . The compound has a molecular weight of 112.1696 .
Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Stereostructure : Research demonstrated the synthesis of 3-Amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid Diastereomers using stereo-selective functionalization methods. The structures were confirmed using various spectroscopy techniques including IR and NMR (Palkó, Sándor, Sohár & Fülöp, 2005).
Synthesis and Transformations : Another study focused on synthesizing and transforming di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid derivatives, proving their structures through IR and NMR spectroscopy (Palkó, Sohár & Fülöp, 2011).
Medicinal Chemistry and Biochemistry
Amino Acid Transport : A study on 3-aminobicyclo[3.2.1] octane-3-carboxylic acids compared them to the widely used 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity to the Na+-independent membrane transport system L of Ehrlich ascites tumor cell and rat hepatoma cell line HTC (Christensen et al., 1983).
Antiarrhythmic Activity : Exo-2-amino-exo-3-aminomethylbicyclo[2.2.1]heptane and 5-amino-exo-3-azatricyclo[5.2.1.02,6]decan-4-one were synthesized and characterized for antiarrhythmic activity. The latter compound showed significant activity in certain models of arrhythmia (Gorpinchenko et al., 2005).
Catalytic and Chemical Transformations
Catalytic Enantioselective Additions : Camphor-derived amino alcohols were synthesized and used as ligands for the addition of diethylzinc to benzaldehydes, demonstrating effective catalytic enantioselective synthesis (Nevalainen & Nevalainen, 2001).
Chiral Cyclic Amino Acids : The synthesis of chiral cyclic amino acids via Diels-Alder reactions using 4-methyleneoxazolidin-5-ones was reported, including the preparation of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid in high enantiomeric purity (Pyne et al., 1993).
Safety and Hazards
The safety data sheet for a related compound, Norcamphor, indicates that it is flammable and should be kept away from heat, sparks, open flames, and hot surfaces . It also advises wearing protective gloves, clothing, and eye/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
5-aminobicyclo[2.2.1]heptan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-2-5-1-4(6)3-7(5)9/h4-7,9H,1-3,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTVKXUAPAJONV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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